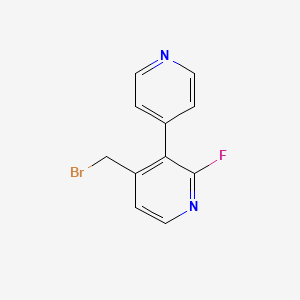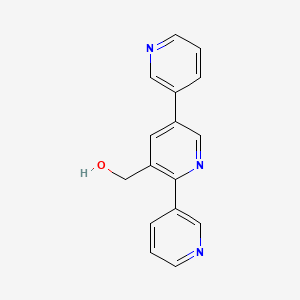
Methyl2-(2-isopropoxypyridin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl2-(2-isopropoxypyridin-3-yl)acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-isopropoxypyridin-3-yl)acetate typically involves the esterification of 2-(2-isopropoxypyridin-3-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(2-isopropoxypyridin-3-yl)acetic acid+methanolacid catalystthis compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts such as sulfonated resins can facilitate the esterification process, allowing for easier separation and purification of the final product.
化学反应分析
Types of Reactions
Methyl2-(2-isopropoxypyridin-3-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic substitution reactions on the pyridine ring can be facilitated using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Hydrolysis: 2-(2-isopropoxypyridin-3-yl)acetic acid and methanol.
Reduction: 2-(2-isopropoxypyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
Methyl2-(2-isopropoxypyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
作用机制
The mechanism of action of Methyl2-(2-isopropoxypyridin-3-yl)acetate primarily involves its ester group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The pyridine ring can interact with various molecular targets, potentially influencing enzyme activity or receptor binding.
相似化合物的比较
Similar Compounds
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate: Another ester with a different heterocyclic ring.
Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride: Contains a sulfur atom in the heterocyclic ring.
Uniqueness
Methyl2-(2-isopropoxypyridin-3-yl)acetate is unique due to the presence of the isopropoxy group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other esters and heterocyclic compounds, potentially offering unique properties and applications.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
methyl 2-(2-propan-2-yloxypyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11-9(5-4-6-12-11)7-10(13)14-3/h4-6,8H,7H2,1-3H3 |
InChI 键 |
LJYOGGZXFMNSFO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC=N1)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)

![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)



![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)






